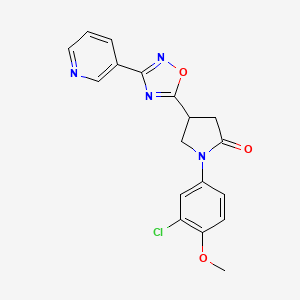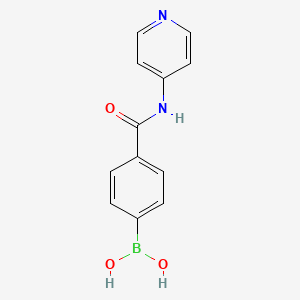
4-(4-Pyridylcarbamoyl)benzeneboronic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(4-Pyridylcarbamoyl)benzeneboronic acid is a versatile chemical compound with the molecular formula C12H11BN2O3. It is widely used in scientific research due to its unique structure and reactivity. This compound is particularly notable for its applications in organic synthesis, medicinal chemistry, and material science.
Preparation Methods
The synthesis of 4-(4-Pyridylcarbamoyl)benzeneboronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a powerful method for forming carbon-carbon bonds and involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst and a base . The reaction conditions are generally mild, making it suitable for a wide range of functional groups.
Chemical Reactions Analysis
4-(4-Pyridylcarbamoyl)benzeneboronic acid undergoes various types of chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding boronic acids or esters.
Reduction: Reduction reactions can convert it into different boronic derivatives.
Substitution: It can participate in nucleophilic substitution reactions, where the boronic acid group is replaced by other functional groups.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and alcohols. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-(4-Pyridylcarbamoyl)benzeneboronic acid has a wide range of applications in scientific research:
Biology: This compound is used in the development of boron-containing drugs and as a tool for studying biological systems.
Industry: It is used in the production of advanced materials, including polymers and nanomaterials.
Mechanism of Action
The mechanism of action of 4-(4-Pyridylcarbamoyl)benzeneboronic acid involves its ability to form stable complexes with various molecular targets. The boronic acid group can interact with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and other bioactive molecules. The molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
4-(4-Pyridylcarbamoyl)benzeneboronic acid can be compared with other boronic acids and derivatives, such as:
4-(2-Pyridylcarbamoyl)benzeneboronic acid: Similar in structure but with different positional isomerism, leading to distinct reactivity and applications.
4-(N-Boc-amino)phenylboronic acid: Used in different synthetic applications and has unique protective groups.
The uniqueness of this compound lies in its specific structure, which allows for versatile reactivity and a wide range of applications in various fields.
Properties
IUPAC Name |
[4-(pyridin-4-ylcarbamoyl)phenyl]boronic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BN2O3/c16-12(15-11-5-7-14-8-6-11)9-1-3-10(4-2-9)13(17)18/h1-8,17-18H,(H,14,15,16) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLAXOQCAZJZZCD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC=C(C=C1)C(=O)NC2=CC=NC=C2)(O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BN2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
242.04 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![5-(2-(indolin-1-yl)-2-oxoethyl)-2-morpholino-7-(thiophen-2-yl)thiazolo[4,5-d]pyridazin-4(5H)-one](/img/structure/B2713605.png)
![N-([2,3'-bipyridin]-3-ylmethyl)-3-(2,5-dimethoxyphenyl)-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B2713608.png)
![5-benzyl-3-(3,4-dimethylphenyl)-5H-pyrazolo[4,3-c]quinoline](/img/structure/B2713611.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-N-[(6-methylpyrimidin-4-yl)methyl]propanamide](/img/structure/B2713612.png)
![6-(5-{4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}-octahydropyrrolo[3,4-c]pyrrol-2-yl)pyridine-3-carbonitrile](/img/structure/B2713613.png)
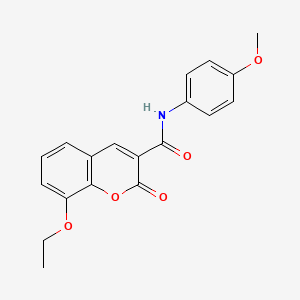
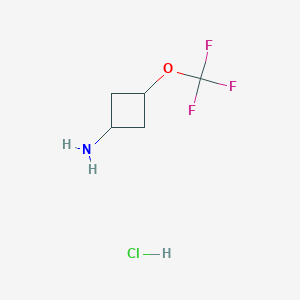
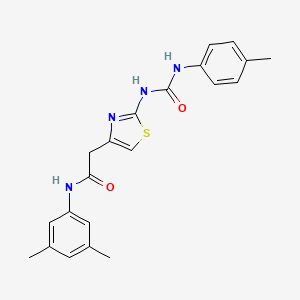
![2-({[1,1'-biphenyl]-2-yl}amino)-N-(1-cyanocyclohexyl)acetamide](/img/structure/B2713617.png)
![2-{[5-(4-methoxyphenyl)-4-(1H-pyrrol-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(3-methylphenyl)acetamide](/img/structure/B2713620.png)
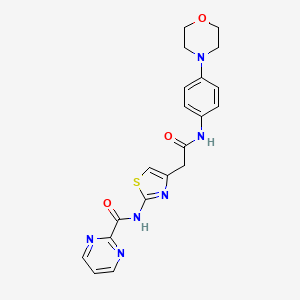
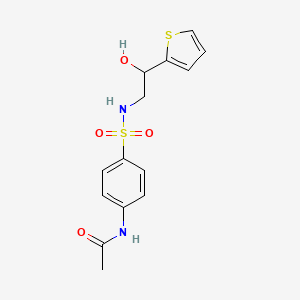
![3-methanesulfonyl-8-[3-(trifluoromethyl)benzoyl]-8-azabicyclo[3.2.1]octane](/img/structure/B2713624.png)
